molecular formula C52H69N13O11 B1668503 CGP-42112 CAS No. 127060-75-7

CGP-42112

Cat. No.: B1668503
CAS No.: 127060-75-7
M. Wt: 1052.2 g/mol
InChI Key: UXGNARZDONUMMK-LRMQDCNJSA-N
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Description

CGP-42112 (CGP42112A) is a selective, peptidic angiotensin-II type 2 receptor (AT2R) agonist with high binding affinity (Ki: 0.07–0.3 nM) and distinct pharmacological properties . Structurally, it is a heptapeptide (Nα-nicotinoyl-Tyr-(Nα-Cbz-Arg)-Lys-His-Pro-Ile) with a molecular weight of 1052.18 Da . Key functional attributes include:

  • Inhibition of cGMP production and tyrosine hydroxylase (TH) activity in adrenal chromaffin cells, reducing catecholamine synthesis .
  • Unique anti-inflammatory properties: Modulates monocyte activation via a novel receptor distinct from AT2R, reducing lipopolysaccharide (LPS)-induced cytokine secretion .
  • Neuroprotective effects: Induces neurite outgrowth in NG108-15 cells via NO/cGMP pathways .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGNARZDONUMMK-LRMQDCNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H69N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155396
Record name Cgp 42112A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1052.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127060-75-7
Record name Cgp 42112A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 42112A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-42112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Profile and Significance of CGP-42112

This compound (CAS: 127060-75-7) is a hexapeptide analog of angiotensin II with the molecular formula $$ \text{C}{52}\text{H}{69}\text{N}{13}\text{O}{11} $$ and a molecular weight of 1052.18 g/mol. Its structure includes a tyrosine-lysine-histidine-proline-isoleucine (YKHPI) backbone modified with benzyloxycarbonyl (Z) and pyridin-3-ylformamido groups. The compound’s high affinity for AT2 receptors ($$ K_i = 0.24 \, \text{nM} $$) makes it a critical tool for studying cardiovascular and neuroendocrine systems.

Solid Phase Peptide Synthesis (SPPS) Framework

SPPS is the primary method for synthesizing this compound due to its efficiency in assembling complex peptides. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification.

Resin Selection and Initial Immobilization

The synthesis begins with anchoring the C-terminal amino acid (isoleucine) to a polystyrene-based resin functionalized with a p-carboxybenzyl alcohol linker. This linker ensures stability during synthesis and facilitates acidolytic cleavage post-assembly.

Table 1: Resin and Linker Specifications
Component Specification
Resin Type Polystyrene cross-linked with 1% DVB
Linker p-Carboxybenzyl alcohol
Loading Capacity 0.4–0.6 mmol/g

Deprotection and Coupling Cycles

Each amino acid addition follows a four-step cycle:

  • Deprotection : Removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group using 20% piperidine in dimethylformamide (DMF).
  • Washing : Residual reagents are removed with DMF and dichloromethane (DCM).
  • Coupling : Activation of the incoming Fmoc-protected amino acid with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA).
  • Capping : Unreacted amino groups are acetylated to prevent truncation by-products.
Table 2: Coupling Reagents and Conditions
Reagent Concentration Reaction Time
HBTU 0.5 M in DMF 45 minutes
DIPEA 2% v/v
Fmoc-Amino Acid 4 eq

Side-Chain Modifications

Critical modifications include:

  • Benzyloxycarbonyl (Z) Protection : Applied to the lysine side chain to prevent unintended reactions during synthesis.
  • Pyridin-3-ylformamido Group : Introduced via post-synthetic acylation using pyridine-3-carbonyl chloride.

Cleavage and Global Deprotection

After assembling the peptide chain, the compound is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail.

Cleavage Conditions

  • Reagent : TFA (94%), water (2.5%), triisopropylsilane (2.5%), and 1,2-ethanedithiol (1%).
  • Duration : 3 hours at 25°C.
  • Yield : 85–90% crude product.

Side-Chain Deprotection

Simultaneous removal of tert-butyl (tBu) and benzyl (Bzl) protecting groups occurs during cleavage, yielding the free peptide.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
  • Elution : 20–50% B over 30 minutes.
  • Purity : ≥95% (confirmed by analytical HPLC).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) validates the molecular weight ($$ m/z = 1052.18 $$).

Challenges and Optimization Strategies

Aggregation During Synthesis

The histidine-imidazole side chain promotes aggregation, reducing coupling efficiency. This is mitigated by:

  • Temperature Control : Conducting couplings at 4°C.
  • Pseudoproline Dipeptides : Incorporating isoleucine-threonine pseudoprolines to disrupt β-sheet formation.

Racemization Risks

The C-terminal isoleucine is prone to racemization during cleavage. Using low-temperature (0°C) cleavage conditions minimizes this risk.

Scalability and Industrial Production

Batch synthesis scales up to 1 kg using automated SPPS reactors. Key parameters include:

  • Resin Swelling : Pre-swell resin in DCM for 24 hours to enhance accessibility.
  • Reagent Equivalents : 5-fold excess of Fmoc-amino acids and HBTU for complete coupling.
Table 3: Industrial-Scale Synthesis Metrics
Parameter Laboratory Scale Industrial Scale
Batch Size 1 g 1 kg
Cycle Time 8 hours 12 hours
Overall Yield 70% 65%

Chemical Reactions Analysis

Receptor Binding Interactions

CGP-42112 exhibits high-affinity binding to angiotensin AT2 receptors (Ki = 0.24 nM) , but at elevated concentrations (>1,000-fold higher than angiotensin II), it also acts as an agonist at AT1 receptors . This dual activity is context-dependent and highlights concentration-specific effects.

Target Binding Affinity (Ki) Functional Effect Experimental Model
AT2 Receptor0.24 nMAgonism: Inhibits Na+/K+-ATPase Porcine adrenal chromaffin cells
AT1 Receptor~1,000 nM*Agonism: Increases blood pressure Enalaprilat-treated rat model

*Inferred from dose-response studies .

Enzyme Modulation

This compound indirectly modulates enzymatic activity through receptor-mediated pathways:

  • Na+/K+-ATPase Inhibition : AT2 receptor activation by this compound suppresses Na+/K+-ATPase activity in renal proximal tubules, promoting sodium excretion .

  • Tyrosine Hydroxylase (TH) Inhibition : At concentrations ≥1 nM, this compound reduces TH enzyme activity and mRNA expression in adrenal chromaffin cells via AT2 receptor-dependent cGMP suppression .

Enzyme Effect IC50/EC50 Mechanism
Na+/K+-ATPaseInhibitionNot reportedAT2 receptor → cGMP pathway
Tyrosine HydroxylaseReduced activity and synthesis≥1 nMcGMP-dependent

Structural Determinants of Activity

This compound is a modified hexapeptide (Tyr-Lys-His-Pro-Ile) with critical structural modifications enhancing AT2 selectivity :

  • N-terminal Nicotinoyl group : Enhances receptor affinity.

  • Lys-2 Modification : Benzoyloxycarbonyl-Arg substitution stabilizes AT2 binding.

  • C-terminal Carboxylic Acid : Essential for interaction with receptor subsites.

Key Structural Features:

Position Modification Role
Tyr-1N-α-NicotinoylEnhances AT2 affinity
Lys-2N-α-Benzoyloxycarbonyl-ArgStabilizes binding
C-terminalFree carboxylic acidCritical for receptor interaction

Functional Antagonism at High Concentrations

In rabbit aortic rings, this compound antagonizes angiotensin II-induced contractions with an IC50 of 1,850 nM, suggesting competitive inhibition at AT1 receptors . This effect is distinct from its AT2 agonism and occurs at micromolar concentrations.

Secondary Messenger Systems

This compound’s AT2 agonism reduces intracellular cGMP levels in adrenal chromaffin cells, which mediates its inhibitory effects on catecholamine synthesis . This pathway is blocked by the AT2 antagonist PD123319 but unaffected by AT1 antagonists .

Scientific Research Applications

Pharmacological Profile

CGP-42112 has a high affinity for the AT2 receptor, with a binding affinity (Ki) of approximately 0.24 nM . It exhibits distinct pharmacological actions, including:

  • Inhibition of catecholamine biosynthesis : this compound reduces catecholamine production in adrenal chromaffin cells by decreasing cyclic guanosine monophosphate (cGMP) levels .
  • Modulation of blood pressure : Studies indicate that this compound can enhance the antihypertensive effects when combined with AT1 receptor antagonists, suggesting a synergistic role in blood pressure regulation .
  • Neuroprotective effects : Research has demonstrated that this compound provides neuroprotection mediated through the AT2R, which could have implications for treating neurodegenerative diseases .

Cardiovascular Research

This compound is extensively used in cardiovascular studies due to its ability to modulate vascular tone and blood pressure. Its role as an AT2R agonist allows researchers to explore:

  • Vascular remodeling : Activation of the AT2R has been linked to beneficial effects on cardiac inflammation and fibrosis, making this compound a candidate for studying cardiac remodeling processes .
  • Antihypertensive therapies : The compound's ability to lower blood pressure when used alongside AT1 antagonists positions it as a potential adjunct therapy for hypertension management .

Neurobiology

The neuroprotective properties of this compound are being investigated in the context of various neurological disorders:

  • Cerebral ischemia : By activating the AT2R, this compound may protect against neuronal damage during ischemic events, providing insights into therapeutic strategies for stroke and other cerebrovascular conditions .
  • Neurodegenerative diseases : Its efficacy in reducing neuroinflammation suggests potential applications in diseases like Alzheimer's and Parkinson's .

Renin-Angiotensin-Aldosterone System (RAAS)

This compound serves as a valuable tool for studying the RAAS due to its selective action on the AT2R:

  • Research on receptor interactions : The compound's dual action at varying concentrations—acting as an agonist at low concentrations and potentially antagonistic at high concentrations—offers a unique opportunity to dissect complex receptor interactions within the RAAS .
  • Therapeutic development : Understanding the mechanisms by which this compound influences RAAS can aid in developing new therapeutic agents targeting hypertension and related disorders.

Study 1: Catecholamine Biosynthesis Inhibition

In cultured porcine adrenal chromaffin cells, this compound was shown to significantly inhibit catecholamine biosynthesis. The study revealed that this effect was mediated through decreased cGMP production, highlighting the compound's mechanism of action at the cellular level .

Study 2: Blood Pressure Modulation

A study investigating the combined effects of this compound with an AT1 antagonist demonstrated enhanced antihypertensive effects in animal models. This finding supports the potential clinical application of this compound as part of combination therapy for hypertension .

Study 3: Neuroprotection in Ischemic Models

Research involving animal models of cerebral ischemia indicated that administration of this compound significantly reduced neuronal damage and improved functional outcomes post-injury. This study underscores its potential as a neuroprotective agent in acute neurological conditions .

Mechanism of Action

CGP 42112 exerts its effects by selectively binding to the angiotensin II type 2 receptor. This binding leads to a series of downstream signaling events, including the inhibition of cyclic guanosine monophosphate production and the modulation of enzyme activities. The compound also influences the release of catecholamines and other neurotransmitters, contributing to its physiological effects .

Comparison with Similar Compounds

Peptide vs. Nonpeptide Ligands

Compound Type Key Features Affinity (Ki, nM) Reference
CGP-42112 Peptide High AT2R selectivity; modulates cGMP, TH, and neurite outgrowth 0.07–0.3
Angiotensin II Peptide Endogenous agonist for AT1R/AT2R; broader systemic effects 0.0028 (AT2R)
C21/M024 Nonpeptide High AT2R affinity; anti-inflammatory and cardioprotective effects 0.0098
PD123319 Nonpeptide AT2R antagonist; blocks this compound’s effects in vitro and in vivo Antagonist

Key Observations :

  • This compound exhibits higher AT2R selectivity than endogenous Angiotensin II, which activates both AT1R and AT2R .
  • C21/M024, a nonpeptide ligand, shows superior affinity (Ki: 0.0098 nM) compared to this compound, making it a potent candidate for therapeutic development .

Structural Insights :

  • Para-substitution on benzamide groups reduces affinity (e.g., compound 70), whereas meta-substitution optimizes receptor interaction .

Functional Comparison in Disease Models

Compound cGMP Inhibition TH Activity Suppression Neurite Outgrowth Anti-Inflammatory Action
This compound Yes (≥1 nM) Yes (≥1 nM) Yes (10 nM) Yes (LPS modulation)
C21/M024 Not reported Not reported Not reported Yes (NO release)
PD123319 No Blocks this compound No No

Mechanistic Differences :

  • This compound uniquely inhibits protein kinase A (PKA) activity in monocytes, reducing LPS-stimulated TNF-α and IL-6 secretion .
  • C21/M024 enhances nitric oxide (NO) release in endothelial cells, a feature shared with this compound but absent in N-Aryl derivatives .

Unique Properties of this compound

  • Dual Signaling: Modulates both NO/cGMP pathways (neurite outgrowth) and cGMP-independent pathways (monocyte anti-inflammatory effects) .

Biological Activity

CGP-42112, also known as CGP-42112A, is a selective agonist for the angiotensin II type 2 receptor (AT2R). Its biological activity has been the subject of extensive research, particularly regarding its role in cardiovascular physiology, neuroprotection, and gastrointestinal function. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

This compound primarily acts as an agonist at the AT2R, which is involved in various physiological processes including vasodilation, inhibition of cell proliferation, and modulation of inflammatory responses. The compound has been shown to influence intracellular signaling pathways, notably by reducing cyclic guanosine monophosphate (cGMP) levels and affecting calcium mobilization.

Key Findings:

  • Catecholamine Secretion : this compound induces catecholamine release from porcine chromaffin cells through AT2R activation. This effect is mediated by an increase in intracellular calcium levels ([Ca²⁺]i) and is sensitive to the AT2 antagonist PD 123319 .
  • Nitric Oxide Production : Activation of AT2R by this compound stimulates nitric oxide (NO) output in jejunal tissues, suggesting a role in gastrointestinal function and fluid balance .

Comparative Efficacy with Angiotensin II

Studies have compared the efficacy of this compound with that of angiotensin II (Ang II). It has been established that this compound exhibits similar agonistic properties to Ang II at the AT2R, effectively decreasing cGMP levels and promoting vasodilation.

CompoundEfficacy at AT2REffect on cGMPEffect on Catecholamine Release
This compoundFull AgonistDecreasesIncreases
Angiotensin IIFull AgonistDecreasesIncreases

Case Studies and Research Findings

  • Vasodilatory Effects : Research indicates that this compound can induce vasodilation in various vascular beds. However, its effects can be masked by simultaneous activation of the AT1 receptor, highlighting the complexity of receptor interactions .
  • Neuroprotective Properties : Studies have suggested that this compound may have neuroprotective effects mediated through AT2R activation. This is particularly relevant in conditions such as stroke or neurodegenerative diseases where AT2R activation could mitigate neuronal damage .
  • Gastrointestinal Function : In vivo studies demonstrated that intravenous infusion of this compound significantly increased jejunal mucosal bicarbonate secretion and NO output, indicating its potential role in regulating intestinal absorption and secretion processes .

Challenges and Controversies

Despite its characterization as a full agonist at the AT2R, there remains some ambiguity regarding its pharmacological profile due to varying responses observed in different cell types and experimental conditions. Some studies have reported conflicting results about its partial agonistic properties at high concentrations .

Q & A

Q. How can researchers validate the selectivity of CGP-42112 for angiotensin II AT2 receptors in binding assays?

To confirm AT2 receptor specificity, use competitive binding assays with antagonists like PD123319 (AT2 antagonist) and losartan (AT1 antagonist). This compound’s binding affinity (Kd = 0.07–0.3 nM) is not displaced by AT1 ligands (e.g., losartan) but is competitively inhibited by PD123319 and unlabeled this compound. Include beta-mercaptoethanol to enhance binding in brain tissues, as it increases receptor affinity without affecting adrenal binding .

Q. What in vitro models are suitable for studying this compound’s modulation of immune cell activity?

Use primary human monocytes or macrophages in serum-free conditions. Assess dose-dependent effects on cell adhesion to fibronectin/collagen matrices and matrix metalloproteinase-9 (MMP-9) secretion. LPS co-treatment can evaluate this compound’s anti-inflammatory role by measuring suppression of TNF-α, IL-1β, and IL-6 .

Q. What are the key assays for quantifying this compound’s functional activity in renal or vascular tissues?

Measure cGMP accumulation (via ELISA) and nitric oxide (NO) production (e.g., Griess assay) in proximal tubules or endothelial cells. This compound inhibits Na+/K+-ATPase (NKA) activity via the NO/cGMP pathway, which can be blocked by PD123319 or L-NAME (NOS inhibitor) .

Q. How should this compound be stored and handled to ensure experimental reproducibility?

Store lyophilized powder at -20°C in inert, moisture-free conditions. For working solutions, dissolve in DMSO (50 mg/mL stock) and avoid freeze-thaw cycles. Use fresh solutions for in vivo studies (e.g., intravenous infusion at 0.1–1 mg/kg/min) to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cytokine regulation be resolved?

Context-dependent effects arise from LPS co-stimulation. For example, this compound alone does not induce cytokine secretion but suppresses LPS-driven pro-inflammatory cytokines via protein kinase A (PKA) inhibition. Replicate studies with standardized LPS doses (e.g., 0.1–1 µg/mL) and pre-treatment protocols .

Q. What experimental strategies address discrepancies in this compound’s cerebrovascular effects across studies?

Variations in cerebral blood flow (CBF) modulation may stem from differences in dosage or animal models. Use anesthetized rats with controlled blood pressure monitoring. Compare outcomes between normotensive and hypertensive models to isolate AT2-dependent mechanisms .

Q. How do tissue-specific binding affinities of this compound impact experimental design?

Binding affinity in brain tissues is 3–5× higher than in adrenal glands. Use autoradiography with [125I]-CGP-42112 and tissue-specific antagonists (e.g., PD123319) to map receptor distribution. Beta-mercaptoethanol enhances brain binding but has no effect on adrenal receptors, suggesting conformational differences .

Q. What methodologies validate this compound’s interaction with non-canonical receptors in monocytes?

Perform displacement assays with non-AT2 ligands (e.g., TNF-α, IL-4) to confirm novel binding sites. This compound’s monocyte adhesion effects are not blocked by angiotensin II, supporting a unique receptor interaction. Combine radioligand binding with functional assays (e.g., MMP-9 secretion) .

Q. How can researchers integrate findings from divergent models (e.g., renal vs. immune systems)?

Use orthogonal approaches:

  • In vitro : Compare AT2 receptor density (via qPCR/Western blot) across cell types.
  • In vivo : Cross-reference cerebrovascular and renal outcomes in AT2-knockout models.
  • Computational : Model dose-response curves for cGMP/NO pathways to identify tissue-specific thresholds .

Q. What statistical frameworks are optimal for analyzing dose-dependent inhibition of TH-enzyme activity?

Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. For studies showing partial inhibition (e.g., 9–38% NKA suppression), use ANOVA with post hoc tests to compare treatment groups. Include PD123319 controls to isolate AT2-mediated effects .

Methodological Guidance

  • Data Contradiction Analysis : Compare ligand concentrations (≥1 nM required for cGMP/TH-enzyme inhibition) and antagonist specificity across studies .
  • Experimental Design : Use AT2-selective KO models to confirm target engagement. For in vivo work, standardize anesthesia and blood pressure monitoring to reduce variability .
  • Literature Integration : Cross-reference PubMed studies (e.g., PMID: 8804082, 8610501) with recent findings on non-canonical receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.